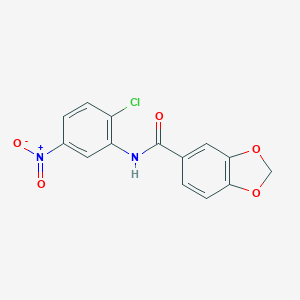![molecular formula C12H13NO5 B330751 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330751.png)
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is characterized by the presence of a benzodioxole group, which is a common structural motif in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The resulting intermediate is then subjected to further reactions, such as hydrolysis and oxidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzodioxole group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzodioxole derivatives .
科学研究应用
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound shares a similar benzodioxole group but differs in the rest of its structure.
1,3-Benzodioxole-5-carboxaldehyde: A precursor in the synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,14)(H,15,16) |
InChI 键 |
ZGGBPHCYDTUFGI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC(=O)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


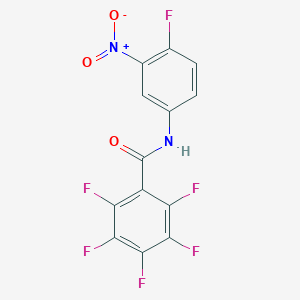
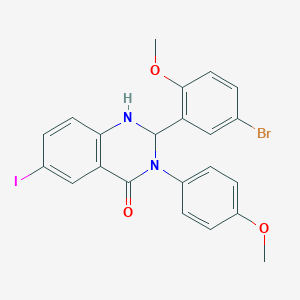
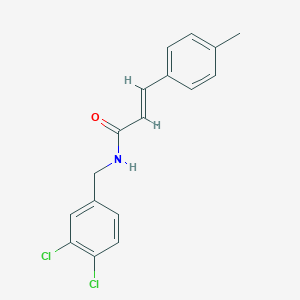
![Isopropyl 2-[({4-nitrophenyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330673.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B330674.png)
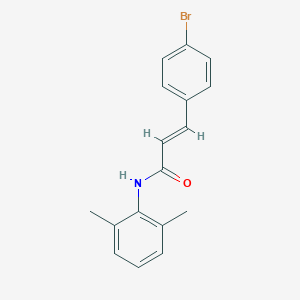
![Dimethyl 2-{[3-(2-thienyl)acryloyl]amino}terephthalate](/img/structure/B330678.png)
![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330679.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330685.png)
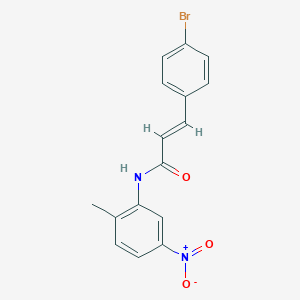
![N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330688.png)
![1-(4-Chlorophenyl)-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B330689.png)
